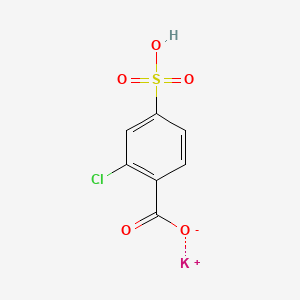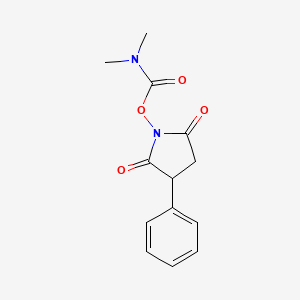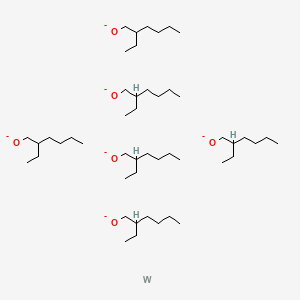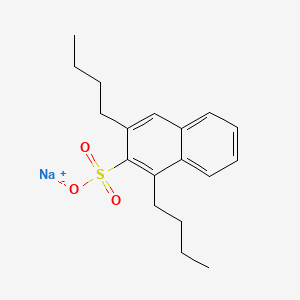
Sodium dibutylnaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dibutylnaphthalene-2-sulphonate is an anionic surfactant belonging to the category of naphthyl sulfonates. It is known for its excellent permeating, wetting, dispersing, and emulsifying abilities. The compound is typically available as a light yellow transparent liquid or a beige solid and is soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibutylnaphthalene-2-sulphonate involves the sulfonation condensation reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction is then neutralized using sodium hydroxide or sodium carbonate to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and ensure the purity of the final product. The product is then subjected to quality control tests to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dibutylnaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
Sodium dibutylnaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane permeability and protein interactions.
Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.
Mécanisme D'action
The mechanism of action of sodium dibutylnaphthalene-2-sulphonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their permeability and function. The compound’s surfactant properties enable it to disrupt lipid bilayers and facilitate the transport of molecules across cell membranes .
Comparaison Avec Des Composés Similaires
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium xylene sulfonate
Comparison: Sodium dibutylnaphthalene-2-sulphonate is unique due to its specific naphthalene-based structure, which imparts distinct properties compared to other surfactants. It offers superior emulsifying and dispersing abilities, making it particularly effective in applications requiring high-performance surfactants. Additionally, its resistance to inorganic electrolytes and enhanced permeating abilities in the presence of sodium chloride set it apart from other similar compounds .
Propriétés
Numéro CAS |
93776-42-2 |
|---|---|
Formule moléculaire |
C18H23NaO3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
sodium;1,3-dibutylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
NIEGNJJAHOXNPJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])CCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


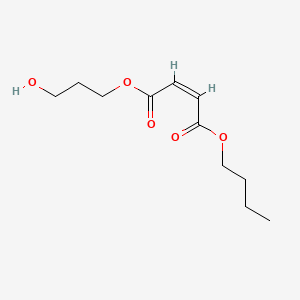
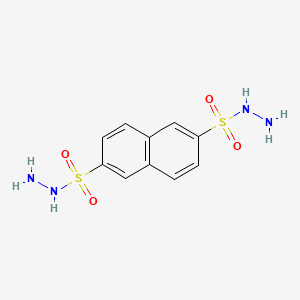
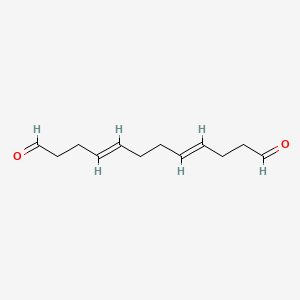
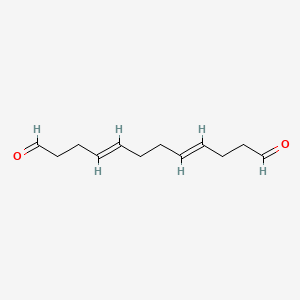
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
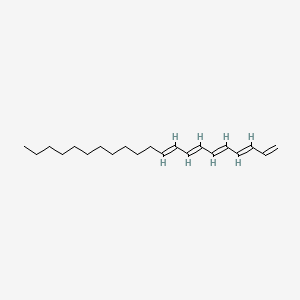

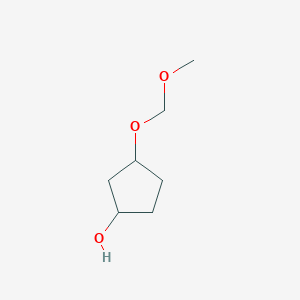
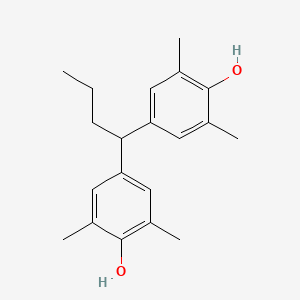
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
